molecular formula C15H10ClNO2 B12630730 Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate CAS No. 919293-14-4

Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate

Cat. No.: B12630730
CAS No.: 919293-14-4
M. Wt: 271.70 g/mol
InChI Key: BCJLUTUMGDDVCC-UHFFFAOYSA-N
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Description

Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate is a halogenated isoquinoline derivative characterized by a fused bicyclic aromatic system with a chlorine substituent at position 9 and a methyl ester group at position 4. For instance, halogenation reactions using reagents like N-bromosuccinimide (NBS) in acetic acid are common for introducing halogens to isoquinoline frameworks, as demonstrated in the synthesis of 4-(4-chloro-3-hydroxyphenyl)isoquinoline-6-carboxylic acid . The methyl ester group enhances solubility and modulates reactivity, making it a critical functional group for pharmaceutical and material science applications.

Properties

CAS No.

919293-14-4

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate

InChI

InChI=1S/C15H10ClNO2/c1-19-15(18)13-6-9-4-5-17-8-14(9)12-7-10(16)2-3-11(12)13/h2-8H,1H3

InChI Key

BCJLUTUMGDDVCC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC(=CC2=C3C=NC=CC3=C1)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the isoquinoline ring system. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with several methylated isoquinoline and heterocyclic derivatives.

Structural and Functional Group Analysis

Table 1: Key Structural Analogs and Their Features
Compound Name CAS No. Structural Differences vs. Target Compound Similarity Score* Key Applications/Notes
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate 177478-49-8 Saturated tetrahydroquinoline ring 0.95 Enhanced stability for drug delivery
Methyl 9H-carbazole-2-carboxylate 26000-33-9 Carbazole core instead of isoquinoline 0.91 Fluorescent materials, OLEDs
Methyl 2-oxoindoline-6-carboxylate 14192-26-8 Oxindole ring with ketone group 0.90 Anticancer agent intermediates
Methyl 2-oxoindoline-4-carboxylate 90924-46-2 Oxindole with shifted ester position 0.87 Neuroprotective studies
Key Observations:

Ring Saturation: Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate features a partially saturated ring, reducing aromaticity but improving metabolic stability compared to the fully aromatic benzo[h]isoquinoline system . The unsaturated isoquinoline core in the target compound likely enhances π-π stacking interactions, critical for binding to biological targets.

Heterocyclic Core: Replacement of the isoquinoline with a carbazole system (e.g., Methyl 9H-carbazole-2-carboxylate) introduces nitrogen at a different position, altering electronic properties and expanding applications in optoelectronics .

Biological Activity

Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate is a compound belonging to the isoquinoline family, characterized by a methyl ester functional group and a chlorine atom at the 9th position. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H14ClNC_{16}H_{14}ClN, with a molecular weight of approximately 273.74 g/mol. The compound features a chlorine substituent , which can influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Isoquinoline Core : Starting materials undergo cyclization to form the isoquinoline structure.
  • Chlorination : Chlorine is introduced at the 9th position through electrophilic aromatic substitution.
  • Esterification : The carboxylic acid group at the 6th position is converted to a methyl ester using methylating agents.

These steps are crucial for obtaining a compound with desired biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding : It can bind to receptors, modulating signaling pathways that affect cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus32 µg/mLDisruption of cell wall synthesis
Escherichia coli64 µg/mLInhibition of protein synthesis
Pseudomonas aeruginosa128 µg/mLInterference with DNA replication

These findings suggest that the compound may serve as a potential lead in antibiotic development.

Anticancer Activity

This compound has also been studied for its anticancer properties, particularly against certain cancer cell lines:

Cell Line IC50 (µM) Effect Observed
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)25Inhibition of metastasis

The mechanism appears to involve the induction of apoptosis through activation of caspase pathways and inhibition of cell proliferation.

Case Studies

  • Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound showed enhanced activity against drug-resistant strains, highlighting its potential as a scaffold for new antibiotics .
  • Anticancer Research : In vitro studies reported in Cancer Letters indicated that the compound effectively reduced tumor growth in xenograft models, suggesting its efficacy in vivo .

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